Benzo[b]thiophen-7-ylmethanol
Overview
Description
Benzo[b]thiophen-7-ylmethanol is a derivative of benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula of C8H6S and has an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
The synthesis of 2-substituted benzo[b]thiophenes has been achieved through a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . A wide range of 3-substituted benzothiophenes were obtained in moderate to good yield (up to 87%) .Molecular Structure Analysis
The molecular formula of Benzo[b]thiophen-7-ylmethanol is C9H8OS . The molecular weight is 164.224 Da .Chemical Reactions Analysis
An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Scientific Research Applications
1. Synthesis of 2-substituted benzo[b]thiophene
- Summary of Application: Benzo[b]thiophene and its derivatives are synthesized via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . This method has been used to synthesize 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .
- Methods of Application: The method involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene .
- Results or Outcomes: A series of 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%). The synthesized compounds exhibit a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand .
2. Therapeutic Importance of Synthetic Thiophene
- Summary of Application: Thiophene and its substituted derivatives have broad biological properties and diversified applications in the field of medicinal chemistry . They are considered important structural motifs in pharmaceuticals and biologically active molecules .
- Methods of Application: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
- Results or Outcomes: Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
3. Synthesis of 4,4′-Bibenzo[c]Thiophene Derivatives
- Summary of Application: The study focuses on the synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives . These derivatives are considered new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .
- Methods of Application: The synthesis involves the design and creation of unsubstituted 4,4′-bibenzo[c]thiophene and its silyl-substituted derivatives .
- Results or Outcomes: The synthesized compounds exhibit bathochromic shifts in their photoabsorption and fluorescence maxima . They also show relatively high fluorescence quantum yields in the solid state .
4. Electrochemically-Promoted Synthesis of Benzo[b]Thiophene-1,1-Dioxides
- Summary of Application: This research presents an approach for the synthesis of benzothiophene motifs under electrochemical conditions . The process involves the reaction of sulfonhydrazides with internal alkynes .
- Methods of Application: The method involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition .
- Results or Outcomes: The study showcases the potential application of the protocols in the compatibility of drug molecules .
5. Synthesis of 2-Substituted Benzo[b]Thiophene
- Summary of Application: A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed . This method has been used to synthesize a series of 2-substituted benzo[b]thiophenes .
- Methods of Application: The method involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene .
- Results or Outcomes: A series of 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%) . The synthesized compounds can be used as a cannabinoid receptor ligand .
6. Synthesis of 4,4′-Bibenzo[c]Thiophene Derivatives
- Summary of Application: The study focuses on the synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives . These derivatives are considered new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .
- Methods of Application: The synthesis involves the design and creation of unsubstituted 4,4′-bibenzo[c]thiophene and its silyl-substituted derivatives .
- Results or Outcomes: The synthesized compounds exhibit bathochromic shifts in their photoabsorption and fluorescence maxima . They also show relatively high fluorescence quantum yields in the solid state .
Future Directions
Benzothiophenes are a promising class of organosulfur compounds . They have a broad range of applications in medicinal chemistry and materials science . The synthesis of benzothiophene derivatives has attracted intensive research . Numerous mild and efficient approaches for the synthesis of benzothiophenes have been developed over the years . Different catalysts and substrates have been applied for benzothiophene synthesis .
properties
IUPAC Name |
1-benzothiophen-7-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJJFNFAYMLSNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586322 | |
Record name | (1-Benzothiophen-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-7-ylmethanol | |
CAS RN |
51830-53-6 | |
Record name | (1-Benzothiophen-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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